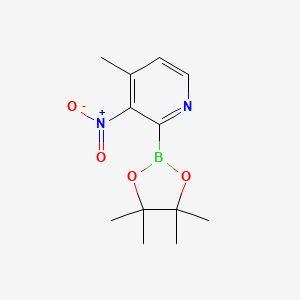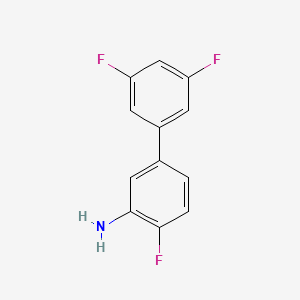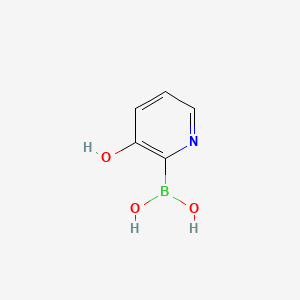
(3-羟基吡啶-2-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-Hydroxypyridin-2-yl)boronic acid” is a heterocyclic building block . It has been used in the synthesis of non-nucleoside inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) . It has also been used in the synthesis of mammalian target of rapamycin (mTOR) inhibitors .
Synthesis Analysis
The synthesis of “(3-Hydroxypyridin-2-yl)boronic acid” involves several steps. One method involves a regioselective halogen–metal exchange using n-butyllithium and subsequent quenching with triisopropylborate starting from appropriate dihalopyridines . Another method involves catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “(3-Hydroxypyridin-2-yl)boronic acid” is represented by the formula CHBNO . The average mass is 138.917 Da and the monoisotopic mass is 139.044067 Da .Chemical Reactions Analysis
“(3-Hydroxypyridin-2-yl)boronic acid” is involved in several chemical reactions. It is used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions . It also participates in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Hydroxypyridin-2-yl)boronic acid” include a density of 1.4±0.1 g/cm^3 . The boiling point is 500.8±60.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.0±3.0 kJ/mol . The flash point is 256.7±32.9 °C .科学研究应用
Catalysis in Cross-Coupling Reactions
(3-Hydroxypyridin-2-yl)boronic acid is utilized in catalysis, particularly in Suzuki-Miyaura cross-coupling reactions. This application is significant due to the reaction’s ability to form carbon-carbon bonds under mild and functional group tolerant conditions, which is essential for synthesizing complex organic molecules .
Drug Synthesis
The compound plays a role in drug synthesis, where its properties are harnessed to create new pharmaceuticals. Its reactivity with various organic substrates makes it a valuable tool in medicinal chemistry.
Materials Science
In materials science, (3-Hydroxypyridin-2-yl)boronic acid contributes to the development of new materials, possibly due to its interaction with polymers or optoelectronics materials, enhancing their properties or functionality .
Sensing Applications
Boronic acids, including (3-Hydroxypyridin-2-yl)boronic acid, are used in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. This leads to their utility in both homogeneous assays and heterogeneous detection systems .
5. Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation This compound is involved in complex reaction sequences such as tandem palladium-catalyzed intramolecular aminocarbonylation and annulation, which are advanced synthetic techniques used to construct intricate organic structures .
N-Arylation Using Copper Acetylacetonate Catalyst
(3-Hydroxypyridin-2-yl)boronic acid is also used in N-arylation reactions facilitated by copper acetylacetonate catalysts. This type of reaction is crucial for forming carbon-nitrogen bonds, which are foundational in many organic compounds .
安全和危害
未来方向
The future directions of “(3-Hydroxypyridin-2-yl)boronic acid” could involve further exploration of its potential applications in organic synthesis . Its use in the synthesis of non-nucleoside inhibitors of HCV RNA-dependent RNA polymerase NS5B and mTOR inhibitors suggests potential applications in the development of new therapeutic agents .
作用机制
Target of Action
The primary target of (3-Hydroxypyridin-2-yl)boronic acid is the palladium (Pd) catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to the palladium catalyst . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by (3-Hydroxypyridin-2-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which may influence its bioavailability.
Result of Action
The molecular effect of (3-Hydroxypyridin-2-yl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized using this reaction.
Action Environment
The action of (3-Hydroxypyridin-2-yl)boronic acid can be influenced by various environmental factors. For instance, the yield and regioselectivity of the iridium- and rhodium-catalyzed C-H bond borylation reactions, which are used in the synthesis of pyridinylboronic acids, can be affected by the choice of ligands . Additionally, the compound should be stored under -20°C in an inert atmosphere for stability .
属性
IUPAC Name |
(3-hydroxypyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVZVHMGMYUHQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=N1)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694446 |
Source


|
| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245942-28-2 |
Source


|
| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

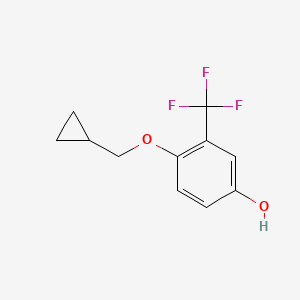
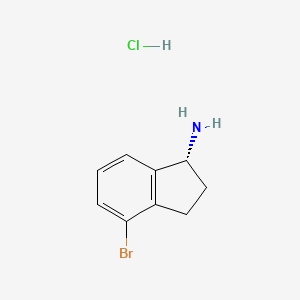
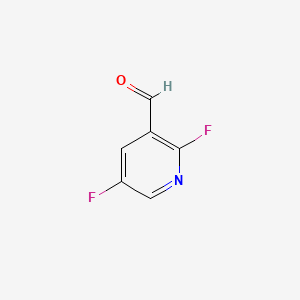
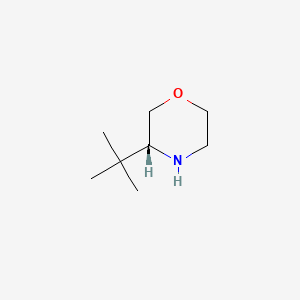
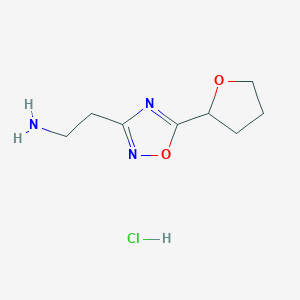
![[(2S,4R)-4-(dimethylamino)-2-pyrrolidinyl]methanol](/img/structure/B567001.png)
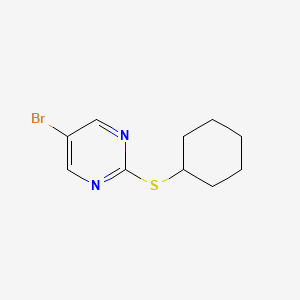
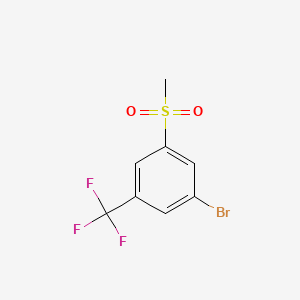

![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate;hydrochloride](/img/structure/B567011.png)


